molecular formula C18H27N5O2 B2428103 4,7,8-Trimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 904373-61-1

4,7,8-Trimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2428103
M. Wt: 345.447
InChI Key: NVEMNQMOKNSZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7,8-Trimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione, also known as caffeine, is a natural stimulant found in coffee, tea, and other beverages. It is widely used as a psychoactive substance due to its stimulating effects on the central nervous system. Caffeine is also used in scientific research to investigate its biochemical and physiological effects on the body.

Scientific Research Applications

Synthesis and Chemical Properties

Mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, were synthesized from 4-amino-l-methylpyrimidin-6-ones. These compounds predominantly exist in the C3-H tautomeric form and can undergo hydrolytic ring-opening reactions, indicating a potential for diverse chemical reactivity and applications in synthetic chemistry (Coburn & Taylor, 1982).

Biomedical Applications

Research has demonstrated the synthesis of reactive imidazole intermediates, which have enabled the creation of a library of functional cyclic carbonates. These compounds exhibit low cytotoxicity on human dermal fibroblasts, suggesting their potential for biomedical applications, particularly in drug delivery systems and tissue engineering (Olsson et al., 2014).

properties

IUPAC Name

4,7,8-trimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O2/c1-10(2)8-21-12(5)13(6)23-14-15(19-17(21)23)20(7)18(25)22(16(14)24)9-11(3)4/h10-11H,8-9H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEMNQMOKNSZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-diisobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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